

Spectroscopic Profile of Adipimide: A Technical Guide

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Compound of Interest

Compound Name: **Adipimide**

Cat. No.: **B184010**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **adipimide**, a dicarboxylic acid amide. The information presented herein is crucial for the identification, characterization, and quality control of **adipimide** in research and development settings. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **adipimide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data of **Adipimide**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1.46	Multiplet	4H	-CH ₂ -CH ₂ -CH ₂ -CH ₂ -
2.03	Multiplet	4H	-CH ₂ -CH ₂ -CH ₂ -CH ₂ -
6.68	Broad Singlet	2H	-NH ₂
7.21	Broad Singlet	2H	-NH ₂

Solvent: DMSO-d₆, Instrument: 90 MHz

Table 2: ^{13}C NMR Spectroscopic Data of **Adipimide**

Chemical Shift (δ) ppm	Assignment
25.0	-CH ₂ -CH ₂ -CH ₂ -CH ₂ -
35.0	-CH ₂ -CH ₂ -CH ₂ -CH ₂ -
175.0	C=O

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of **Adipimide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3180	Strong, Broad	N-H Stretch (Amide)
2940 - 2860	Medium	C-H Stretch (Aliphatic)
1640	Strong	C=O Stretch (Amide I)
1550	Medium	N-H Bend (Amide II)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization - EI) of **Adipimide**

m/z	Relative Intensity (%)	Assignment
144	100	[M] ⁺ (Molecular Ion)
127	~50	[M-NH ₃] ⁺
114	~40	[M-2NH ₂] ⁺
98	~30	[M-NH ₂ CO] ⁺
72	~80	[C ₄ H ₈ NO] ⁺
55	~60	[C ₃ H ₃ O] ⁺ or [C ₄ H ₇] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **adipimide** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
- Instrument Setup:
 - Use a standard 5 mm NMR tube.
 - Acquire the spectra on a NMR spectrometer (e.g., Bruker, JEOL) operating at a suitable frequency (e.g., 90 MHz for the provided ¹H NMR data).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.

- Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
- Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).
 - A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
 - Process the data similarly to the ¹H NMR spectrum. Chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy (Solid State)

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **adipimide** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
- Instrument Setup:
 - Place the KBr pellet in the sample holder of an FT-IR spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.

- Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm^{-1}).
- The final spectrum is typically presented in terms of transmittance or absorbance.

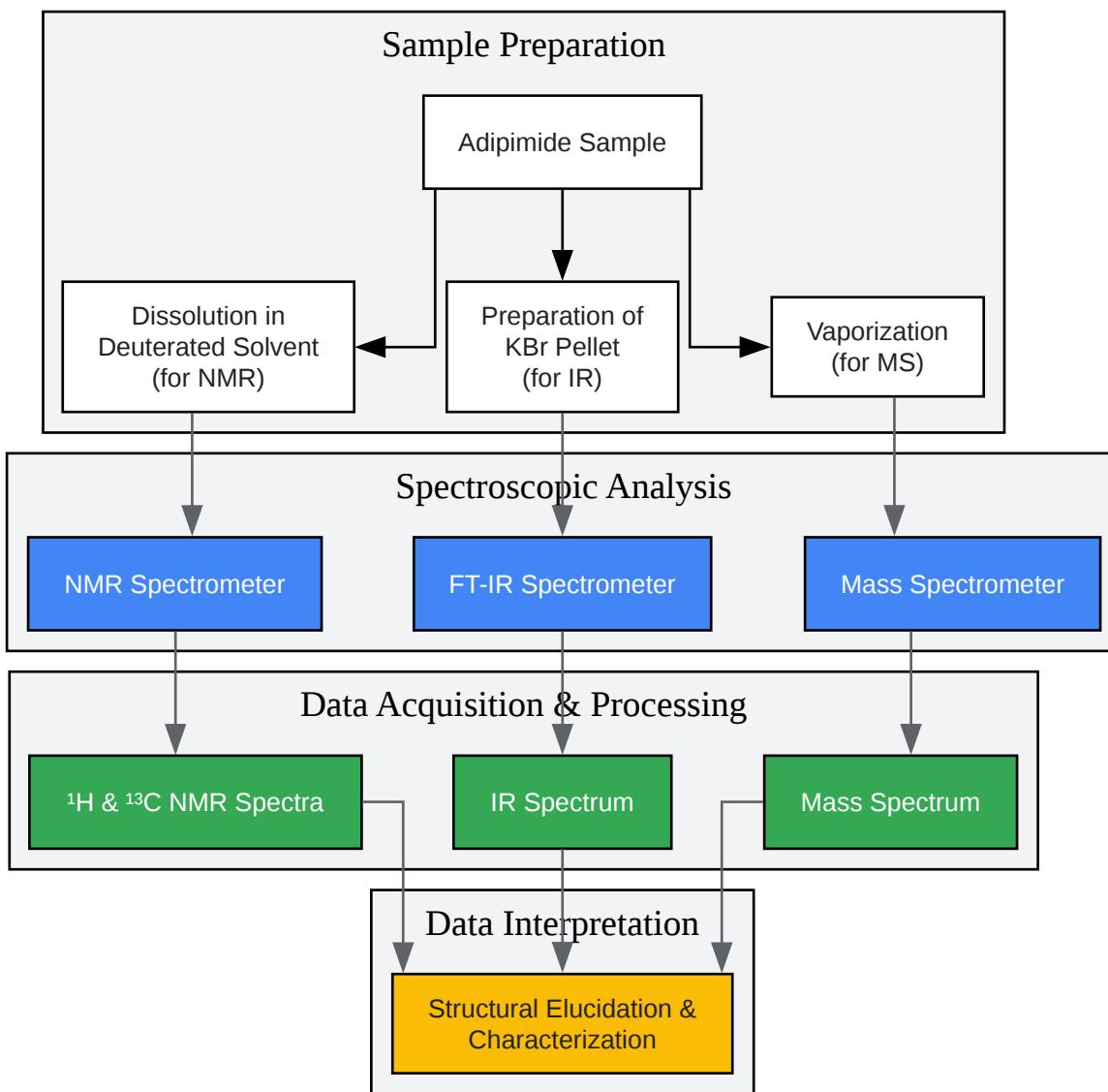
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of the **adipimide** sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- Ionization:
 - The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to ionize and fragment.
- Mass Analysis:
 - The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection:
 - A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **adipimide**.



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Caption: General workflow for the spectroscopic analysis of **adipimide**.

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